
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine is a chemical compound characterized by the presence of a pentazole ring attached to a pyrrole ring with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine typically involves the formation of the pentazole ring followed by its attachment to the pyrrole ring. One common method involves the cyclization of azide precursors under specific conditions to form the pentazole ring. This is followed by a coupling reaction with a pyrrole derivative to yield the final compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the stability of the pentazole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity. Safety measures are crucial due to the potential instability of the pentazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The pentazole ring can participate in substitution reactions, where one of its nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high energy density materials.
Mécanisme D'action
The mechanism of action of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The pentazole ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The pathways involved may include inhibition of enzyme activity or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Tetrazol-1-yl)-1H-pyrrol-2-amine: Similar structure but with a tetrazole ring instead of a pentazole ring.
4-(1H-Triazol-1-yl)-1H-pyrrol-2-amine: Contains a triazole ring instead of a pentazole ring.
Uniqueness
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine is unique due to the presence of the pentazole ring, which is less common and more reactive compared to tetrazole and triazole rings. This reactivity can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
652148-78-2 |
|---|---|
Formule moléculaire |
C4H5N7 |
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
4-(pentazol-1-yl)-1H-pyrrol-2-amine |
InChI |
InChI=1S/C4H5N7/c5-4-1-3(2-6-4)11-9-7-8-10-11/h1-2,6H,5H2 |
Clé InChI |
DJJAGEFOEWFAQE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C1N2N=NN=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
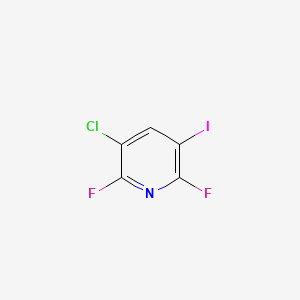
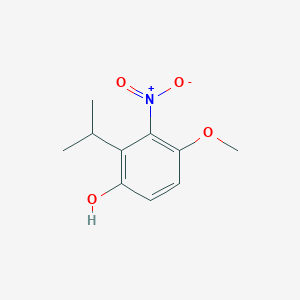
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)

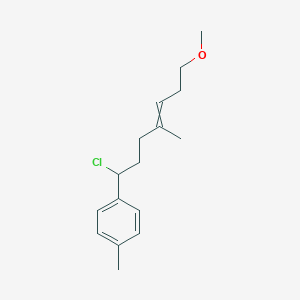
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
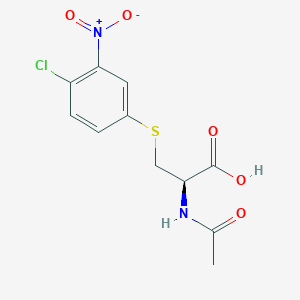
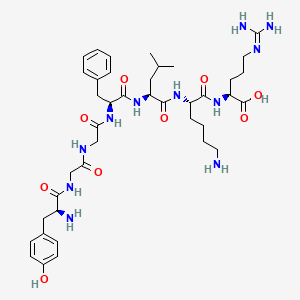

![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
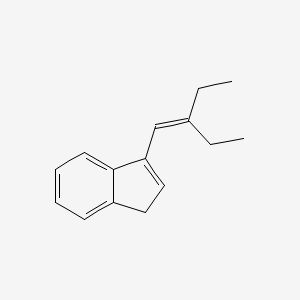
![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
